molecular formula C20H18BrN3O2S B2792091 2-((4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide CAS No. 899759-63-8

2-((4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide

Katalognummer: B2792091
CAS-Nummer: 899759-63-8
Molekulargewicht: 444.35
InChI-Schlüssel: YIZAYCFDBSFXRW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C20H18BrN3O2S and its molecular weight is 444.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

2-[4-(4-bromophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN3O2S/c1-13-9-14(2)11-16(10-13)23-18(25)12-27-19-20(26)24(8-7-22-19)17-5-3-15(21)4-6-17/h3-11H,12H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIZAYCFDBSFXRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of this compound, and how are impurities minimized?

  • Methodological Answer : Synthesis requires stepwise coupling of the pyrazinone core with thioacetamide and aryl bromophenyl precursors under controlled conditions. Key parameters include:

  • Temperature : Maintain 60–80°C during thioether formation to prevent decomposition .
  • Solvent Choice : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilic substitution efficiency .
  • Reaction Time : Monitor via TLC/HPLC to terminate reactions at ~85% conversion to avoid byproducts .
    • Characterization : Confirm purity (>95%) via 1^1H/13^13C NMR (peaks: δ 7.8–8.2 ppm for bromophenyl, δ 2.2–2.4 ppm for dimethyl groups) and HRMS (m/z calculated: 434.28) .

Q. How is the compound’s preliminary bioactivity assessed, and what assays are recommended?

  • Methodological Answer : Screen for anti-inflammatory or anticancer activity using:

  • In vitro kinase inhibition assays : Test IC50_{50} values against COX-2 or EGFR kinases at 1–100 µM concentrations .
  • Cell viability assays : Use MTT/WST-1 on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 10 nM–100 µM .
  • Control experiments : Include positive controls (e.g., celecoxib for COX-2) and solvent-only blanks to validate specificity .

Advanced Research Questions

Q. How can structural analogs resolve contradictions in bioactivity data across studies?

  • Methodological Answer :

  • SAR Analysis : Synthesize analogs with substitutions (e.g., replacing bromophenyl with chlorophenyl or altering dimethyl groups) to isolate pharmacophores. Compare IC50_{50} shifts in kinase assays .
  • Crystallography : Resolve binding modes via X-ray diffraction (e.g., hydrogen bonding at pyrazinone’s carbonyl group with kinase active sites) .
  • Statistical Modeling : Apply QSAR to correlate substituent electronegativity with activity trends .

Q. What strategies ensure chemical stability during long-term pharmacological studies?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to:
  • pH extremes : 1.0 (HCl) and 13.0 (NaOH) at 37°C for 24 hours; analyze via HPLC for hydrolysis .
  • Oxidative Stress : 3% H2_2O2_2 at 25°C; monitor thioether oxidation by LC-MS .
  • Storage Conditions : Lyophilize and store at -80°C under argon to prevent thioether oxidation .

Q. How can molecular docking and dynamics refine target hypotheses?

  • Methodological Answer :

  • Docking Workflow : Use AutoDock Vina to model compound binding to EGFR (PDB: 1M17). Prioritize poses with ΔG < -8 kcal/mol and hydrogen bonds to Lys721/Met793 .
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å). Validate with MM-PBSA free energy calculations .
  • Experimental Cross-Validation : Compare docking results with SPR-measured binding kinetics (KD_D < 1 µM confirms high affinity) .

Q. What analytical techniques resolve ambiguities in reaction mechanisms during synthesis?

  • Methodological Answer :

  • Isotopic Labeling : Use 34^{34}S-thioacetamide to track sulfur incorporation via MS isotopic patterns .
  • Kinetic Profiling : Perform time-resolved IR to detect intermediates (e.g., thiolate anions at 2500 cm1^{-1}) .
  • DFT Calculations : Optimize transition states (B3LYP/6-31G*) to identify rate-limiting steps (e.g., nucleophilic attack on pyrazinone) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.